Tetraiodothyroacetic acid (Tetrac) is a deaminated analogue of the thyroid hormone L-thyroxine (T4). [, , , , , , , , , , , , , ] It functions as an antagonist of T4 and 3,5,3'-triiodo-L-thyronine (T3) by blocking their binding to the thyroid hormone receptor on integrin αvβ3, a cell surface receptor found primarily on cancer cells, dividing endothelial cells, vascular smooth muscle cells, and osteoclasts. [, , , , , , , ] Tetrac's role in scientific research stems from its ability to inhibit the proliferative and pro-angiogenic effects of thyroid hormone in these cell types, offering potential therapeutic applications in cancer and other diseases. [, , , , , , , , , , , , , , ]
Tetrac exerts its effects by binding to the thyroid hormone receptor located on the extracellular domain of integrin αvβ3. [, , , , , , , , ] This binding blocks the actions of T4 and T3, which would normally stimulate cancer cell proliferation and angiogenesis. [, , , , , , , , ] Tetrac also exhibits anti-proliferative effects independent of T4 and T3 by modulating the expression of various genes involved in cell survival pathways, cell cycle control, angiogenesis, apoptosis, and DNA repair. [, , , ] Tetrac's mechanism of action further extends to inhibiting the angiogenic activity of other growth factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). [, , , ] Its activity on integrin αvβ3 also influences intracellular protein trafficking and the function of plasma membrane ion transporters. []
The provided papers predominantly focus on the biological effects of Tetrac, offering limited information on its physical and chemical properties. One study mentions that Tetrac is "slowly metabolized," which suggests a relatively long half-life in vivo. [] A more comprehensive analysis of its physical and chemical properties, including solubility, stability, and spectroscopic characteristics, requires further investigation.
Tetrac achieves these effects by blocking angiogenesis, disrupting cancer cell survival pathways, and promoting apoptosis. [, , , , , , , , , , , , , , ] Further, it has been shown to reverse drug resistance in some cancers, enhancing the efficacy of conventional chemotherapy. [, ] Beyond cancer, Tetrac has shown potential in managing multiple myeloma by inducing cell death and DNA damage. [] Studies also suggest a possible role for Tetrac in modulating the inflammatory response by impacting cytokine and chemokine expression. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7